7-(4-Methyl-3-cyclohexen-1-yl)oct-4-enal
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Overview
Description
7-(4-Methyl-3-cyclohexen-1-yl)oct-4-enal is an organic compound with the molecular formula C15H24O It is characterized by a cyclohexene ring substituted with a methyl group and an octenal chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Methyl-3-cyclohexen-1-yl)oct-4-enal typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methyl-3-cyclohexen-1-yl derivatives.
Formation of Octenal Chain: The octenal chain is introduced through a series of reactions, including aldol condensation and subsequent reduction.
Final Assembly: The final step involves the coupling of the cyclohexenyl derivative with the octenal chain under controlled conditions to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts such as palladium or platinum to facilitate the hydrogenation process.
High-Pressure Reactions: Conducting reactions under high pressure to increase yield and efficiency.
Purification: Employing techniques such as distillation and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
7-(4-Methyl-3-cyclohexen-1-yl)oct-4-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the cyclohexene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
7-(4-Methyl-3-cyclohexen-1-yl)oct-4-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-(4-Methyl-3-cyclohexen-1-yl)oct-4-enal involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors and modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-cyclohexen-1-yl derivatives: Compounds with similar cyclohexene structures.
Octenal derivatives: Compounds with similar octenal chains.
Uniqueness
7-(4-Methyl-3-cyclohexen-1-yl)oct-4-enal is unique due to its specific combination of a cyclohexene ring and an octenal chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
CAS No. |
83878-06-2 |
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Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(E)-7-(4-methylcyclohex-3-en-1-yl)oct-4-enal |
InChI |
InChI=1S/C15H24O/c1-13-8-10-15(11-9-13)14(2)7-5-3-4-6-12-16/h3,5,8,12,14-15H,4,6-7,9-11H2,1-2H3/b5-3+ |
InChI Key |
YKNGWDQGRDGMSS-HWKANZROSA-N |
Isomeric SMILES |
CC1=CCC(CC1)C(C)C/C=C/CCC=O |
Canonical SMILES |
CC1=CCC(CC1)C(C)CC=CCCC=O |
Origin of Product |
United States |
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